molecular formula C8H9NO2 B016588 Methyl 5-Methylnicotinate CAS No. 29681-45-6

Methyl 5-Methylnicotinate

Cat. No.: B016588
CAS No.: 29681-45-6
M. Wt: 151.16 g/mol
InChI Key: KQILMMLAGGFMCM-UHFFFAOYSA-N
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Description

Methyl 5-methylnicotinate (CAS: 29681-45-6) is a pyridine derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.17 g/mol . It is a white to pale yellow crystalline powder, soluble in chloroform and methanol . This compound is primarily used as a precursor in organic synthesis, such as the preparation of 5-Methyl-N′-nitrosonornicotine (5-MeNNN), a nitrosamine studied for its role in tobacco-related carcinogenesis . Its synthesis involves esterification of 5-methylnicotinic acid with methanol, achieving a yield of ~73% .

Preparation Methods

    Synthetic Routes: The biosynthesis of indoxyl sulfate involves several steps

    Industrial Production: Industrial methods for producing potassium 3-indoxyl sulfate are not widely documented, but it can be synthesized in the lab.

  • Chemical Reactions Analysis

      Reactions: Indoxyl sulfate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

    Topical Vasodilator

    MMN is primarily recognized for its vasodilatory effects when applied topically. Research indicates that it enhances local blood flow by inducing peripheral vasodilation, which can be beneficial in clinical settings such as:

    • Improving Blood Collection : A study demonstrated that the local application of methyl nicotinate (a closely related compound) significantly increased blood flow in the earlobe, suggesting that MMN could similarly enhance peripheral blood collection methods, particularly for patients with venous access difficulties .

    Pain Relief

    As a methyl ester of niacin, MMN may also serve as a rubefacient, providing relief from muscle and joint pain through increased blood circulation at the site of application. This property is particularly useful in over-the-counter topical formulations aimed at alleviating discomfort associated with various musculoskeletal conditions .

    Organic Synthesis

    MMN serves as a precursor in organic synthesis. It is utilized to synthesize other compounds, such as 5-methyl-N′-nitrosonornicotine (5-MeNNN), which is important in pharmacological research. This application highlights MMN's role as a building block in developing new chemical entities with potential therapeutic properties .

    Physiological Studies

    Research has shown that the topical application of MMN can induce erythema (redness of the skin), which is a marker of increased blood flow. The mechanism behind this effect involves the prostaglandin pathway and nitric oxide release, suggesting potential applications in assessing microcirculation and skin viability .

    Case Studies and Research Findings

    Study Objective Methodology Findings
    Local Application Study Investigate the effects of MMN on blood cell compositionFlow cytometry on blood samples from treated vs. untreated earlobesIncreased blood flow observed; no significant change in blood cell proportions
    Vasodilatory Mechanism Study Characterize vasodilatory effects of topical MMNMeasurement of skin blood flow responseProstaglandin pathway involvement confirmed; potential for clinical assessments

    Mechanism of Action

      Targets: Indoxyl sulfate interacts with the .

      Pathways: It may modulate oxidative stress, inflammation, and tissue damage through AHR activation.

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Ethyl 5-Methylnicotinate (CAS: 20826-02-2)

    • Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol) .
    • Structural Difference : Ethyl ester group replaces the methyl ester.
    • Properties : Higher molecular weight and likely higher boiling point compared to the methyl ester due to increased alkyl chain length.
    • Applications : Similar to methyl ester but may exhibit altered solubility and reactivity in synthetic pathways .

    Methyl 6-Methylnicotinate (CAS: 5470-70-2)

    • Molecular Formula: C₈H₉NO₂ (MW: 151.17 g/mol) .
    • Structural Difference : Methyl group at the 6-position of the pyridine ring instead of the 5-position.
    • Properties : Similar molecular weight but distinct physicochemical properties due to positional isomerism. Requires stringent storage conditions (e.g., avoidance of incompatible chemicals) .
    • Applications : Used in pharmaceutical intermediates, though reactivity may differ due to steric and electronic effects .

    Methyl 5-Methoxynicotinate

    • Molecular Formula: C₈H₉NO₃ (MW: 167.16 g/mol) .
    • Structural Difference : Methoxy (-OCH₃) substituent replaces the methyl group at the 5-position.
    • Applications : Likely used in drug discovery for its electron-donating properties .

    Physical and Chemical Properties Comparison

    Property Methyl 5-Methylnicotinate Ethyl 5-Methylnicotinate Methyl 6-Methylnicotinate
    Melting Point 42–46°C Not Reported Not Reported
    Boiling Point 90°C (3 mmHg) Not Reported Not Reported
    Solubility Chloroform, Methanol Likely similar to methyl ester Not Reported
    Purity 94–98% >98% (GC) 100%

    Biological Activity

    Methyl 5-Methylnicotinate (CAS Number: 29681-45-6) is a compound derived from nicotinic acid, known for its biological activity, particularly in vasodilation and neuroprotective effects. This article provides a comprehensive overview of its biological activities, supported by research findings and case studies.

    • Molecular Formula : C8_8H9_9NO2_2
    • Molecular Weight : 151.17 g/mol
    • Purity : >98% (GC)
    • Physical State : Solid (white to light yellow powder)
    • Melting Point : 46°C to 50°C
    • Solubility : Soluble in methanol

    This compound exhibits biological activity primarily through its effects on vascular and neuronal systems. It acts similarly to nicotinic acid, stimulating the production of prostaglandins, which are crucial for vasodilation. This compound is often applied topically, allowing for localized effects without systemic side effects.

    Vasodilation

    Research indicates that this compound induces vasodilation by stimulating endothelial cells in capillaries. This effect is beneficial in various clinical applications, including:

    • Rubefacient Uses : It is used in topical formulations to increase blood flow to the skin.
    • Anti-inflammatory Applications : The compound has been studied for its potential in treating inflammatory conditions.

    A study demonstrated that aged solutions of this compound maintained their ability to induce erythema (redness of the skin) over extended storage periods, indicating stability and effectiveness in clinical settings .

    Neuroprotective Effects

    Recent investigations have highlighted the neuroprotective properties of this compound, particularly in models of neurotoxicity. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

    Case Study Insights

    • Cell Viability Studies :
      • In SH-SY5Y neuronal cells, this compound demonstrated protective effects against hydrogen peroxide-induced damage. The compound inhibited apoptotic pathways, significantly reducing cell death at specific concentrations .
    • Mechanistic Pathways :
      • The neuroprotective mechanism involves the inhibition of caspase-3 and cathepsin D, crucial enzymes in apoptotic processes. This suggests that this compound could be beneficial in neurodegenerative diseases where oxidative stress plays a significant role .

    Comparative Biological Activity

    The following table summarizes the biological activities of this compound compared to related compounds:

    CompoundVasodilationNeuroprotectionStability in Solution
    This compoundYesYesHigh
    Nicotinic AcidYesModerateModerate
    Methyl NicotinateYesLowLow

    Q & A

    Basic Research Questions

    Q. What are the most reliable synthetic routes for Methyl 5-Methylnicotinate, and how do their yields compare under standard laboratory conditions?

    • Methodological Answer : Two primary routes are documented:

    • Route 1 : Esterification of 5-methylnicotinic acid with methanol, yielding ~73% under reflux conditions. This method requires acid catalysis (e.g., H₂SO₄) and purification via recrystallization .
    • Route 2 : Halogen displacement using 5-bromo-nicotinic acid methyl ester with a methyl donor (e.g., CH₃MgBr). This route may require inert atmosphere control and advanced handling of Grignard reagents .
    • Key Considerations : Compare reaction time, purity (via HPLC or NMR), and scalability. Document side products (e.g., unreacted starting material) to optimize protocols.

    Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

    • Methodological Answer :

    • 1H/13C NMR : Confirm esterification success by identifying the methyl ester peak (~3.9 ppm for OCH₃ in 1H NMR) and aromatic protons (5-methyl group at ~2.5 ppm). Compare with reference spectra for pyridine derivatives .
    • IR Spectroscopy : Validate carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and absence of carboxylic acid O-H stretches.
    • Mass Spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]⁺ at m/z 166.06 for C₉H₁₁NO₂) and rule out impurities .

    Q. How should researchers ensure reproducibility in synthesizing this compound across different laboratories?

    • Methodological Answer :

    • Standardize Protocols : Provide exact molar ratios, solvent grades, and temperature profiles (e.g., reflux at 80°C vs. room temperature).
    • Purity Controls : Mandate HPLC purity thresholds (>95%) and share raw spectral data in supplementary materials .
    • Inter-Lab Validation : Collaborate with independent labs to replicate yields and characterize batches using identical instrumentation .

    Advanced Research Questions

    Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

    • Methodological Answer :

    • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor hydrolysis to 5-methylnicotinic acid and methanol .
    • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) to assess photodegradation. Use LC-MS to identify quinoline-like byproducts from ring modification .
    • Recommendations : Store in amber vials at −20°C under nitrogen, with desiccants to prolong shelf life .

    Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

    • Methodological Answer :

    • Meta-Analysis : Systematically compare IC₅₀ values, cell lines, and assay conditions (e.g., pH, incubation time) using PRISMA guidelines. Identify confounding variables like solvent (DMSO vs. ethanol) .
    • Dose-Response Validation : Re-evaluate dose ranges (e.g., 1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) with positive/negative controls .
    • Data Transparency : Publish raw datasets, including outliers, to enable re-analysis .

    Q. How can computational modeling predict this compound’s interactions with biological targets, and what experimental validation is required?

    • Methodological Answer :

    • In Silico Approaches :
    • Docking Studies : Use AutoDock Vina to model binding to nicotinic acetylcholine receptors (nAChRs). Prioritize binding poses with ΔG < −6 kcal/mol .
    • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) and hydrogen bond dynamics .
    • Experimental Validation :
    • SPR/BLI : Measure binding affinity (KD) to purified nAChR extracellular domains.
    • Functional Assays : Test inhibition of acetylcholine-induced currents in patch-clamp experiments .

    Properties

    IUPAC Name

    methyl 5-methylpyridine-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H9NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3-5H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KQILMMLAGGFMCM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CN=C1)C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H9NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60292469
    Record name Methyl 5-Methylnicotinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60292469
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    151.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    29681-45-6
    Record name 29681-45-6
    Source DTP/NCI
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    Record name Methyl 5-Methylnicotinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60292469
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name methyl 5-methylpyridine-3-carboxylate
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    Retrosynthesis Analysis

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    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Methyl 5-Methylnicotinate
    Methyl 5-Methylnicotinate
    Methyl 5-Methylnicotinate
    Methyl 5-Methylnicotinate
    Methyl 5-Methylnicotinate
    Methyl 5-Methylnicotinate

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